(5-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanamine
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Overview
Description
(5-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanamine is a chemical compound with the molecular formula C10H11F3N2O It is characterized by a pyridine ring substituted with a cyclopropoxy group at the 5-position, a trifluoromethyl group at the 4-position, and a methanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the trifluoromethyl and cyclopropoxy groups. The final step involves the addition of the methanamine group.
Preparation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and an aldehyde.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Cyclopropoxy Group Addition: The cyclopropoxy group can be added using cyclopropyl bromide (C3H5Br) in the presence of a base such as potassium carbonate (K2CO3).
Methanamine Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(5-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Agrochemicals: The compound is explored for its potential as a fungicide or herbicide due to its unique chemical structure.
Material Science: It is used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (5-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The methanamine group can form hydrogen bonds with target proteins, influencing their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(5-(Trifluoromethyl)pyridin-2-yl)methanamine: Similar structure but lacks the cyclopropoxy group.
(4-(Trifluoromethyl)pyridin-2-yl)methanamine: Similar structure but with different substitution pattern on the pyridine ring.
Uniqueness
(5-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanamine is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The cyclopropoxy group adds steric bulk and rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
Properties
Molecular Formula |
C10H11F3N2O |
---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
[5-cyclopropyloxy-4-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-3-6(4-14)15-5-9(8)16-7-1-2-7/h3,5,7H,1-2,4,14H2 |
InChI Key |
AGXXJJKYDMDRRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(N=C2)CN)C(F)(F)F |
Origin of Product |
United States |
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